molecular formula C18H17FN2O3 B6071962 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B6071962
分子量: 328.3 g/mol
InChI 键: YTQCFJYASZPOFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceuticals due to its potential therapeutic applications. FLAP inhibitors are a class of drugs that target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in various diseases, including asthma, arthritis, and cancer.

作用机制

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by blocking the activity of 5-lipoxygenase, an enzyme that plays a crucial role in the production of leukotrienes. By inhibiting 5-lipoxygenase, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors reduce the production of leukotrienes, which in turn reduces inflammation and other pathological processes associated with various diseases.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can reduce the production of leukotrienes and other inflammatory mediators. In vivo studies have shown that 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can reduce airway inflammation, joint inflammation, and tumor growth.

实验室实验的优点和局限性

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and can be used in a variety of assays to study their effects on different biological systems. However, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors also have some limitations. They can be toxic at high concentrations and may have off-target effects on other enzymes and pathways.

未来方向

There are several future directions for 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of more potent and selective 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with fewer side effects. Another area of research is the identification of new therapeutic applications for 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, such as in neurodegenerative diseases and cardiovascular diseases. Additionally, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could be used in combination with other drugs to enhance their therapeutic efficacy.

合成方法

The synthesis of 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzylamine and 4-hydroxybenzaldehyde in the presence of a reducing agent and a catalyst. The resulting product is then subjected to cyclization using a suitable reagent to obtain the final compound. The synthesis of 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors is a complex process that requires expertise in organic chemistry and pharmaceuticals.

科学研究应用

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including asthma, arthritis, and cancer. In asthma, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce airway inflammation and improve lung function. In arthritis, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce joint inflammation and pain. In cancer, 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells.

属性

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-12(2-4-14)10-21-11-13(9-17(21)23)18(24)20-15-5-7-16(22)8-6-15/h1-8,13,22H,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQCFJYASZPOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。